Hyoscyamine N-Oxide Hydrochloride
Description
Contextualization within the Tropane (B1204802) Alkaloid Family
Tropane alkaloids are a class of naturally occurring chemical compounds characterized by a distinctive bicyclic [3.2.1] octane (B31449) skeleton known as the tropane ring. numberanalytics.comwikipedia.org This structural motif arises from the fusion of a pyrrolidine (B122466) and a piperidine (B6355638) ring. numberanalytics.com The tropane alkaloid family is diverse, with over 200 different compounds identified to date. nih.govtaylorandfrancis.com These alkaloids are predominantly found in plants of the Solanaceae (nightshade) and Erythroxylaceae families. numberanalytics.comdrugbank.com
The classification of tropane alkaloids is based on their chemical structure and the nature of the substituents on the tropane ring. numberanalytics.com Major subgroups include:
Hyoscyamine (B1674123) and Scopolamine (B1681570) group: These are esters of 3α-tropanol (tropine). nih.gov
Cocaine group: Derived from the coca plant, these are also esters but with a different substitution pattern. numberanalytics.comdrugbank.com
Calystegines: These are polyhydroxylated nortropane alkaloids. numberanalytics.comnih.gov
Hyoscyamine N-Oxide Hydrochloride is a derivative of hyoscyamine, a prominent member of the first group. wikipedia.org The "N-oxide" designation indicates the presence of an oxygen atom bonded to the nitrogen atom of the tropane ring, forming a quaternary ammonium (B1175870) salt. vulcanchem.com The "hydrochloride" part of the name signifies that it is the hydrochloride salt, which often enhances the compound's stability and solubility. vulcanchem.com
Table 1: Key Tropane Alkaloids and their Plant Sources
| Alkaloid | Plant Source(s) | Family |
| Hyoscyamine | Atropa belladonna (deadly nightshade), Hyoscyamus niger (henbane), Datura stramonium (jimsonweed) | Solanaceae |
| Scopolamine | Hyoscyamus niger, Datura species | Solanaceae |
| Atropine (B194438) | Atropa belladonna | Solanaceae |
| Cocaine | Erythroxylum coca | Erythroxylaceae |
Historical Perspectives on Tropane Alkaloid Research
The study of tropane alkaloids has a long and rich history, intertwined with their use in traditional medicine and their potent physiological effects. numberanalytics.comjocpr.com Records from ancient civilizations, including Babylonia, document the use of plants from the Solanaceae family for their analgesic properties. nih.gov
The formal isolation and characterization of these compounds began in the 19th century. A significant milestone was the isolation of atropine from Atropa belladonna by the German pharmacist H. F. G. Mein in 1832, although he did not publish his findings. nih.gov A year later, P. L. Geiger and O. Hesse independently published the isolation of atropine from Atropa belladonna and Hyoscyamus niger. nih.govnih.gov
Almost half a century later, the stereochemical relationship between atropine and hyoscyamine was elucidated by K. Kraut and W. Lossen. nih.gov They discovered that the alkaline hydrolysis of both compounds yielded the same products: tropic acid and tropine (B42219). nih.gov This finding was crucial in understanding the chemical nature of these closely related alkaloids. The correct structure of atropine was eventually determined by Willstätter in 1889. mdpi.com
Significance of this compound in Chemical Biology
This compound serves as a valuable tool in chemical biology research. The addition of the N-oxide functional group to the hyoscyamine structure significantly alters its physicochemical properties, most notably its polarity. vulcanchem.com This modification can influence how the molecule interacts with biological systems, making it a subject of interest for studying structure-activity relationships.
The N-oxide group is known to be a strong hydrogen bond acceptor and can increase the water solubility of a compound while potentially decreasing its ability to cross cell membranes. nih.gov In the context of drug discovery and development, N-oxidation is a common metabolic pathway and can also be used as a strategy to create prodrugs. nih.gov
The synthesis of this compound typically involves the oxidation of the tertiary amine group in hyoscyamine using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). vulcanchem.com The resulting N-oxide free base is then treated with hydrochloric acid to form the more stable hydrochloride salt. vulcanchem.com
Detailed analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are essential for verifying the structure and purity of the synthesized compound. vulcanchem.com
Table 2: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₂₃NO₄·ClH |
| Molecular Weight | 341.83 g/mol |
| CAS Number | 910889-61-1 |
| IUPAC Name | [(1S,5R)-8-methyl-8-oxido-8-azoniabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrochloride |
| Physical Form | Neat |
| Solubility | Soluble in water and methanol |
Data sourced from vulcanchem.comcymitquimica.comsigmaaldrich.comsigmaaldrich.com
The study of this compound and similar derivatives contributes to a deeper understanding of how modifications to the tropane alkaloid scaffold can modulate their biological activity. This knowledge is crucial for the design of new chemical probes and potential therapeutic agents with more selective actions.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C17H24ClNO4 |
|---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
[(1S,5R)-8-methyl-8-oxido-8-azoniabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C17H23NO4.ClH/c1-18(21)13-7-8-14(18)10-15(9-13)22-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H/t13-,14+,15?,16-,18?;/m1./s1 |
InChI Key |
QTRBWTMEQQSFLO-ZWNAVJECSA-N |
Isomeric SMILES |
C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3)[O-].Cl |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)[O-].Cl |
Origin of Product |
United States |
Biosynthesis and Natural Occurrence of Hyoscyamine N Oxide
The formation of hyoscyamine (B1674123) N-oxide is an extension of the intricate biosynthetic pathway of tropane (B1204802) alkaloids, which are characteristic secondary metabolites of the Solanaceae plant family, found in genera such as Atropa, Datura, and Hyoscyamus. wikipedia.orgiiab.me
Enzymatic Pathways in Plant Metabolism
The biosynthesis of hyoscyamine itself is a well-documented process that serves as the foundation for the subsequent formation of its N-oxide.
The journey to hyoscyamine begins with the amino acid L-ornithine. wikipedia.org Through a series of enzymatic reactions, L-ornithine is decarboxylated to putrescine by ornithine decarboxylase. wikipedia.org Putrescine then undergoes methylation to form N-methylputrescine, a reaction catalyzed by putrescine N-methyltransferase (PMT). wikipedia.orgnih.gov A putrescine oxidase subsequently acts on N-methylputrescine to yield 4-methylaminobutanal, which spontaneously cyclizes to form the N-methylpyrrolinium cation. iiab.me This cation then condenses with acetoacetic acid to produce hygrine, which is further rearranged to tropinone (B130398). wikipedia.org
The tropinone molecule undergoes reduction by tropinone reductase I to form tropine (B42219). wikipedia.org Tropine is then esterified with phenyllactate, derived from the amino acid phenylalanine, to create littorine. wikipedia.org A crucial rearrangement and oxidation of littorine, catalyzed by a cytochrome P450 enzyme (Cyp80F1), leads to the formation of hyoscyamine aldehyde, a direct precursor to hyoscyamine. wikipedia.org
Hyoscyamine itself is the levorotatory isomer of atropine (B194438). wikipedia.orgiiab.me The N-oxidation of the tropane ring's nitrogen atom introduces a new chiral center, potentially leading to the formation of different stereoisomers of hyoscyamine N-oxide. The stereochemistry of the final product will be determined by the enzymatic process, with specific enzymes likely favoring the formation of one particular isomer. The hydrochloride salt of hyoscyamine N-oxide has a defined stereochemistry, as indicated by its chemical descriptors. cymitquimica.com
Ontogenetic and Environmental Factors Influencing N-Oxide Production in Medicinal Plants
The production of secondary metabolites in plants, including hyoscyamine and its N-oxide, is not static and can be influenced by a variety of internal and external factors.
Ontogenetic factors, referring to the developmental stage of the plant, play a significant role. The concentration and composition of alkaloids can vary between different plant organs (roots, stems, leaves, flowers, and seeds) and can change as the plant matures. biotechrep.iraipublications.com For instance, tropane alkaloids are primarily synthesized in the young root cells and then transported to other parts of the plant. nih.govbiotechrep.ir
Environmental factors also exert a strong influence. Stressors such as exposure to UV-C radiation or the application of nanoparticles like zinc oxide and titanium dioxide have been shown to alter the expression of genes involved in the tropane alkaloid biosynthetic pathway, leading to changes in the accumulation of hyoscyamine and scopolamine (B1681570). biotechrep.irfmsbi.comresearchgate.netresearchgate.net It is reasonable to infer that these factors could similarly impact the production of hyoscyamine N-oxide. For example, studies have demonstrated that treating Hyoscyamus niger with nano-sized titanium dioxide can enhance the content of hyoscyamine. researchgate.netuni-lj.si Similarly, the application of zinc oxide nanoparticles to Datura metel has been shown to increase the expression of key enzymes in the tropane alkaloid pathway. fmsbi.com
Isolation Methodologies for Plant-Derived Hyoscyamine N-Oxide
The extraction and purification of hyoscyamine and its derivatives from plant material involve a series of chemical processes. A general method for extracting hyoscyamine from Mandragora flowers involves initial smashing of the plant tissue in an ethanol (B145695) solution. google.com This is followed by further extraction with ethanol, pH adjustment, and the use of an ultrasonic extractor. google.com The resulting solution is then subjected to centrifugation and the supernatant is passed through a macroporous resin column for adsorption. google.com After washing the resin, the desired compounds are eluted with an ammonia-ethanol solvent. google.com The eluant is then concentrated to obtain the total alkaloids, which can be further purified by recrystallization to yield high-purity hyoscyamine. google.com
For the isolation of alkaloids from Anthotroche pannosa, a methanolic extraction of the leaves and stems is performed. researchgate.net The crude extract is then partitioned between ether and water. The aqueous layer is basified and extracted with chloroform (B151607) to isolate the alkaloids. researchgate.net Techniques like thin-layer chromatography (TLC) and partition chromatography are then employed to separate the individual alkaloids from the crude mixture. researchgate.net
The synthesis of Hyoscyamine N-Oxide Hydrochloride in a laboratory setting typically involves the oxidation of hyoscyamine using an oxidizing agent like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). vulcanchem.com The resulting hyoscyamine N-oxide free base is then treated with hydrochloric acid to form the more stable hydrochloride salt. vulcanchem.com
Chemical Synthesis and Derivatization Strategies for Hyoscyamine N Oxide Hydrochloride
Synthetic Routes to Hyoscyamine (B1674123) N-Oxide Core Structure
The foundational step in synthesizing Hyoscyamine N-Oxide is the oxidation of the N-methyl group within the 8-azabicyclo[3.2.1]octane (tropane) ring of the parent compound, hyoscyamine.
The conversion of a tertiary amine to a tertiary amine N-oxide is a well-established transformation in organic chemistry. researchgate.net This reaction involves the direct oxidation of the nitrogen atom. In the case of hyoscyamine, the nitrogen atom of the N-methyl group is oxidized to form the N-oxide. vulcanchem.com
Common oxidizing agents are employed for this purpose, with hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA) being particularly effective. vulcanchem.com The choice of oxidant can be influenced by factors such as substrate tolerance to reaction conditions and desired selectivity. For instance, while hydrogen peroxide is an inexpensive and environmentally benign oxidant, peroxyacids like mCPBA can react with other functional groups, such as double bonds, if present in the molecule. nih.gov The synthesis often uses reagents like sodium percarbonate in the presence of catalysts or urea-hydrogen peroxide adducts for a solid-state oxidation approach. organic-chemistry.org
The general mechanism involves the nucleophilic nitrogen atom of the tertiary amine attacking the electrophilic oxygen atom of the oxidizing agent, leading to the formation of the N-O bond and a corresponding reduced by-product. For applications where the presence of residual oxidant is a concern, methods to quench excess H₂O₂ using reagents like sodium thiosulfate (B1220275) or activated carbon are employed. nih.gov
| Oxidizing Agent | Abbreviation | Typical Reaction Conditions | Reference |
|---|---|---|---|
| Hydrogen Peroxide | H₂O₂ | Aqueous or alcoholic solvents; may require catalysts. | vulcanchem.comnih.gov |
| meta-Chloroperoxybenzoic Acid | mCPBA | Chlorinated solvents (e.g., CH₂Cl₂), room temperature. | vulcanchem.com |
| Sodium Percarbonate | - | Often used with rhenium-based catalysts. | organic-chemistry.org |
| Urea-Hydrogen Peroxide Adduct | UHP | Solid-state reaction or in various solvents. | organic-chemistry.org |
The oxidation of the tertiary nitrogen in the hyoscyamine tropane (B1204802) ring introduces a new chiral center at the nitrogen atom, as it becomes tetracoordinate. This can result in the formation of two diastereomeric N-oxides (syn and anti to the C6-C7 bridge). Metabolic studies on the related tropane alkaloid atropine (B194438) (the racemate of hyoscyamine) have shown that biological systems can produce both isomers of the corresponding N-oxide. nih.gov
In chemical synthesis, the stereochemical outcome is influenced by the steric hindrance imposed by the bicyclic tropane skeleton. The oxidizing agent will preferentially approach the nitrogen atom from the less sterically hindered face. The tropane ring exists in a chair-boat conformation, and the accessibility of the nitrogen lone pair is a key factor in determining the major diastereomer formed during oxidation. The specific isomer obtained can impact the molecule's biological properties and its utility in further synthetic steps.
Synthesis of Hyoscyamine N-Oxide Hydrochloride Salt
Once the hyoscyamine N-oxide free base is synthesized, it is often converted into a salt form to enhance its stability, crystallinity, and solubility in polar solvents. vulcanchem.com The hydrochloride salt is a common choice for amine-containing compounds.
The synthesis is a straightforward acid-base reaction. The hyoscyamine N-oxide free base is treated with hydrochloric acid (HCl). vulcanchem.com The basic oxygen atom of the N-oxide group is protonated by the acid, forming a hydroxyammonium (B8646004) cation with chloride as the counter-ion. This process typically involves dissolving the free base in a suitable organic solvent and adding a solution of HCl (e.g., HCl in ethanol (B145695) or diethyl ether) to precipitate the crystalline hydrochloride salt, which can then be isolated by filtration.
Derivatization and Structural Modification of Hyoscyamine N-Oxide
Hyoscyamine N-oxide can serve as a key intermediate for the synthesis of other valuable compounds, particularly through reactions that modify the N-methyl group.
N-demethylation is a critical transformation in alkaloid chemistry, allowing for the synthesis of nor-derivatives which often exhibit different pharmacological profiles or serve as precursors for further N-alkylation. researchgate.netchim.it The conversion of a tertiary N-methyl amine to a secondary amine (nor-derivative) can be achieved via the N-oxide intermediate in a process known as the Polonovski reaction or its modifications. chim.itgoogle.com
In this approach, the N-oxide of hyoscyamine is first formed. The N-oxide is then treated with a reagent that facilitates the elimination of the methyl group as formaldehyde (B43269). A common method involves the use of iron(II) sulfate (B86663) (FeSO₄). chim.itgoogle.com The reaction with FeSO₄ is thought to proceed via a single electron transfer mechanism, leading to an iminium cation intermediate, which is then hydrolyzed to yield the N-demethylated product, nor-hyoscyamine, and formaldehyde. google.comresearchgate.net Other reagents, such as ferrocene, have also been employed to mediate this transformation. google.com The resulting product, nor-hyoscyamine, is itself a naturally occurring alkaloid found in various Solanaceous plants. scispace.com
| Method | Key Reagent(s) | Intermediate | Product | Reference |
|---|---|---|---|---|
| Modified Polonovski Reaction | Iron(II) Sulfate (FeSO₄) | N-Oxide, Iminium Cation | Nor-hyoscyamine | chim.itgoogle.com |
| Ferrocene-Mediated Demethylation | Ferrocene | N-Oxide, Iminium Cation | Nor-hyoscyamine | google.com |
| Photochemical N-Demethylation | Photosensitizing Agent, UV light, O₂ | Radical Cation, Iminium Cation | Nor-hyoscyamine | researchgate.net |
The N-oxide functionality itself can be considered a modification to create a research probe, as it significantly increases the polarity of the parent hyoscyamine molecule. vulcanchem.com This change alters its pharmacokinetic properties, such as membrane permeability and solubility.
Further derivatization of the Hyoscyamine N-Oxide structure can be explored to generate novel research tools for structure-activity relationship (SAR) studies. While specific examples for Hyoscyamine N-Oxide are not extensively documented in the provided search results, general strategies for modifying related compounds can be inferred. For instance, the hydroxyl group of the tropic acid moiety could be a site for esterification to attach fluorescent tags, biotin, or other reporter groups. Similarly, the aromatic ring of the tropic acid side chain could undergo substitution reactions. These modifications, performed on the stable N-oxide platform, would allow researchers to investigate the role of the tropane alkaloid structure in interacting with biological targets while modulating physical properties via the N-oxide group. The development of such probes is essential for elucidating the mechanisms of action of tropane alkaloids and their derivatives. researchgate.net
Advanced Analytical Methodologies for Hyoscyamine N Oxide Hydrochloride
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of Hyoscyamine (B1674123) N-Oxide Hydrochloride due to its high resolution and sensitivity. Method development and validation are critical steps to ensure that the analytical procedure is accurate, precise, and reproducible.
Reversed-Phase and Normal-Phase Chromatographic Separations
The separation of Hyoscyamine N-Oxide Hydrochloride can be achieved using both reversed-phase (RP) and normal-phase (NP) HPLC, with the choice depending on the specific analytical goal.
Reversed-Phase (RP) HPLC: This is the most common mode for the analysis of polar compounds like this compound. In RP-HPLC, a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase. For instance, a method for the related compound hyoscyamine utilizes a Primesep 200 column, which is a reverse-phase column with embedded acidic ionizable groups. sielc.com The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer) to achieve optimal separation. researchgate.netresearchgate.net The retention of this compound is influenced by the pH of the mobile phase and the type and concentration of the organic modifier.
Normal-Phase (NP) HPLC: While less common for this type of analyte, NP-HPLC, which uses a polar stationary phase (like silica) and a nonpolar mobile phase, can be employed for specific separation challenges, such as resolving isomers or highly polar metabolites.
A typical validated RP-HPLC method would demonstrate linearity over a specific concentration range, with correlation coefficients ideally greater than 0.999. researchgate.net Precision is assessed by determining the relative standard deviation (RSD) for replicate injections, which should be low, for example, below 2%. scielo.br Accuracy is confirmed through recovery studies, with acceptable recovery typically falling within 98-102%. scielo.br
Table 1: Illustrative RP-HPLC Method Parameters for Tropane (B1204802) Alkaloid Analysis
| Parameter | Condition |
| Column | Primesep 200, 3.2×100 mm, 5 µm |
| Mobile Phase | Acetonitrile (40%) and 0.1% Phosphoric Acid |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 270 nm |
| Source: Adapted from SIELC Technologies for Hyoscyamine analysis |
Detection Techniques: UV, DAD, and Mass Spectrometry Coupling
The choice of detector is critical for the sensitivity and specificity of the HPLC analysis.
UV and Diode Array Detection (DAD): Ultraviolet (UV) detection is a standard and robust method for chromophoric compounds like this compound. A DAD provides the advantage of acquiring spectra across a range of wavelengths simultaneously, which aids in peak purity assessment and compound identification. The selection of a single wavelength, such as 256 nm, can facilitate the simultaneous quantification of multiple components. nih.gov
Mass Spectrometry (MS) Coupling (LC-MS): Coupling HPLC with a mass spectrometer provides the highest level of specificity and sensitivity. This technique is invaluable for the definitive identification of this compound and its metabolites. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization sources used in LC-MS. nih.gov ESI-MS typically produces protonated molecules ([M+H]+) with minimal fragmentation. nih.gov In contrast, APCI-MS can be used to distinguish between N-oxides and hydroxylated metabolites, as N-oxides often produce characteristic [M+H-O]+ ions. nih.gov Tandem mass spectrometry (MS/MS) further enhances structural elucidation by providing fragmentation patterns of selected ions. nih.gov
High-Performance Thin-Layer Chromatography (HPTLC) Applications
High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid and cost-effective method for the qualitative and quantitative analysis of this compound. It is particularly useful for screening multiple samples in parallel.
The separation is performed on HPTLC plates pre-coated with silica (B1680970) gel 60 F254. nih.gov A suitable mobile phase, often a mixture of solvents like toluene, methanol, and glacial acetic acid, is chosen to achieve the desired separation. nih.gov Detection is typically carried out using a densitometer at a specific wavelength, for example, 230 nm. nih.gov The method can be validated according to ICH guidelines for linearity, recovery, and limits of detection (LOD) and quantification (LOQ). nih.gov HPTLC is also valuable for stability studies, capable of separating the parent compound from its degradation products. nih.gov
Table 2: Example HPTLC Method Parameters
| Parameter | Condition |
| Stationary Phase | Silica gel 60 F254 HPTLC plates |
| Mobile Phase | Toluene:Methanol:Glacial Acetic Acid (7.5:1:0.2, v/v/v) |
| Detection | Densitometry at 230 nm |
| Source: Adapted from a method for Diphenhydramine Hydrochloride and Naproxen Sodium |
Gas Chromatography-Mass Spectrometry (GC-MS) for Related Metabolites
While HPLC is generally preferred for the analysis of polar and thermally labile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of its less polar, more volatile metabolites. Often, derivatization is required to increase the volatility of the analytes.
GC-MS has been successfully used for the quantitative determination of related alkaloids like hyoscyamine in plant materials. researchgate.net The method involves extraction of the alkaloids, followed by direct injection into the GC-MS system. The mass spectrometer provides definitive identification of the separated components based on their mass spectra. The sensitivity of the method allows for low limits of detection and quantification. researchgate.net
Capillary Electrophoresis Techniques
Capillary Electrophoresis (CE) is a high-efficiency separation technique that can be applied to the analysis of charged species like this compound. CE offers advantages such as short analysis times, low sample and reagent consumption, and high separation efficiency.
Chiral CE methods have been developed for the separation of enantiomers of related compounds, such as deprenyl (B1670267) and its metabolites, including the N-oxide. nih.gov These methods often employ cyclodextrins as chiral selectors in the background electrolyte to achieve enantiomeric resolution. nih.gov The use of a dual cyclodextrin (B1172386) system can be effective in separating multiple chiral compounds simultaneously. nih.gov
Spectroscopic Characterization for Research Purposes (e.g., NMR, IR for structural elucidation of novel derivatives)
For research purposes, particularly for the structural elucidation of novel derivatives of this compound, various spectroscopic techniques are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HMQC, HMBC) NMR spectroscopy are powerful tools for determining the precise chemical structure of molecules. researchgate.netresearchgate.net NMR provides detailed information about the connectivity of atoms and the stereochemistry of the molecule. Comparing the NMR data of a novel derivative with that of the parent compound can reveal the site of modification.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. researchgate.net The N-O bond in N-oxides gives rise to a characteristic stretching vibration. Changes in the IR spectrum can indicate the formation of a derivative.
The combination of these spectroscopic techniques, often alongside mass spectrometry, allows for the unambiguous structural confirmation of new chemical entities derived from this compound.
Pharmacological Investigations of Hyoscyamine N Oxide Hydrochloride Pre Clinical and Mechanistic Focus
Receptor Binding Studies and Affinities
The primary pharmacological classification of tropane (B1204802) alkaloids like hyoscyamine (B1674123) is as antagonists of muscarinic acetylcholine (B1216132) receptors (mAChRs). nih.govfood.gov.uk The introduction of an N-oxide moiety is known to alter a compound's physicochemical properties, such as polarity and membrane permeability, which can in turn influence receptor interactions.
While direct comparative binding data for Hyoscyamine N-Oxide is scarce, the affinities of its parent compound, hyoscyamine, and the closely related alkaloid, scopolamine (B1681570), are well-characterized. These compounds act as competitive antagonists at muscarinic receptors. nih.gov Atropine (B194438), which is the racemic mixture of d- and l-hyoscyamine, and scopolamine demonstrate non-selective binding across muscarinic receptor subtypes, though with some variations in affinity. For instance, at comparable doses, hyoscyamine is reported to have 98% of the anticholinergic potency of atropine. wikipedia.org
The N-oxide functional group represents a significant structural alteration compared to the tertiary amine found in hyoscyamine and scopolamine. This modification increases the polarity of the molecule, which can impact its ability to cross biological membranes and interact with the receptor's binding pocket.
| Compound | Receptor Subtype | Reported Affinity (Kᵢ) | Organism/System |
|---|---|---|---|
| Hyoscyamine | M1 | Data Not Available | N/A |
| Hyoscyamine | M2 | Data Not Available | N/A |
| Hyoscyamine | M3 | Data Not Available | N/A |
| Hyoscyamine | M4 | Data Not Available | N/A |
| Hyoscyamine | M5 | Data Not Available | N/A |
| Scopolamine | M1 | ~1.1 nM | Human (cloned) |
| Scopolamine | M2 | ~0.7 nM | Human (cloned) |
| Scopolamine | M3 | ~1.0 nM | Human (cloned) |
| Scopolamine | M4 | ~1.3 nM | Human (cloned) |
| Scopolamine | M5 | ~3.2 nM | Human (cloned) |
Note: The table presents approximate affinity values for related tropane alkaloids to provide context. Specific affinity data for Hyoscyamine N-Oxide Hydrochloride is not available in the cited literature.
Mechanistic Studies on Cholinergic System Modulation in in vitro and ex vivo Models
The mechanism of action for Hyoscyamine N-Oxide is inferred from its structure as a tropane alkaloid. These compounds function as competitive antagonists of acetylcholine at muscarinic receptors. food.gov.uk This antagonism is reversible and prevents acetylcholine from binding to its receptor, thereby blocking parasympathetic nerve impulses. This leads to effects such as reduced smooth muscle contraction and decreased glandular secretions. nih.gov In vitro and ex vivo studies on related compounds have demonstrated these effects in isolated tissue preparations, such as guinea pig ileum or bladder strips. While Hyoscyamine N-Oxide is expected to operate via this primary mechanism, specific studies detailing its modulatory effects on the cholinergic system in such models are not widely documented.
Cellular and Molecular Actions in Non-Human Biological Systems
Hyoscyamine N-Oxide has been identified as a secondary metabolite in several plant species within the Solanaceae family. rroij.comnih.gov Its presence has been confirmed in various plant parts, including the roots, stems, leaves, and fruit. food.gov.uknih.gov The biosynthesis of tropane alkaloid N-oxides occurs naturally within these plants. For example, both hyoscyamine N-oxide and scopolamine N-oxide have been identified in Datura and Atropa species. um.edu.mynih.gov This indicates the existence of specific enzymatic machinery within these non-human biological systems capable of oxidizing the tropane nitrogen.
Structure-Activity Relationship (SAR) Studies of Hyoscyamine N-Oxide and its Analogs
Structure-activity relationship (SAR) studies explore how a molecule's chemical structure relates to its biological activity. For tropane alkaloids, stereochemistry is a critical determinant of pharmacological potency.
The stereochemistry of tropane alkaloids is fundamental to their interaction with muscarinic receptors. Hyoscyamine is the levorotatory (S)-isomer of atropine and is the more pharmacologically active form. wikipedia.org
A key structural feature of Hyoscyamine N-Oxide is the introduction of a new chiral center at the nitrogen atom upon oxidation. This results in the formation of two distinct and separable stereoisomers: an axial N-oxide and an equatorial N-oxide. nih.govscribd.com The spatial orientation of the N-oxide bond (either pointing axially or equatorially relative to the piperidine (B6355638) ring of the tropane skeleton) significantly alters the three-dimensional shape and electronic profile of the molecule.
While specific studies directly comparing the receptor binding potency of the axial and equatorial isomers of Hyoscyamine N-Oxide are not available in the reviewed literature, it is a well-established principle in medicinal chemistry that such stereoisomers often exhibit different pharmacological activities. The distinct geometry of each isomer would influence its fit within the chiral binding site of the muscarinic receptors, likely leading to differences in binding affinity and potency.
Influence of N-Oxide Moiety on Biological Activity and Selectivity
The introduction of an N-oxide moiety to the hyoscyamine molecule induces significant changes in its physicochemical properties, which in turn can influence its biological activity and receptor selectivity. The N-oxide group, consisting of a coordinate covalent bond between nitrogen and oxygen (N⁺–O⁻), markedly increases the polarity and hydrogen-bonding capability of the compound compared to its parent tertiary amine, hyoscyamine. nih.gov
Generally, in medicinal chemistry, converting a tertiary amine to its N-oxide can alter its pharmacological profile in several ways. These alterations can include changes in water solubility, membrane permeability, and metabolic pathways. nih.gov For hyoscyamine, a well-known non-selective muscarinic receptor antagonist, the addition of the N-oxide group would be expected to decrease its ability to cross lipid-rich barriers such as the blood-brain barrier. wikipedia.orgnih.gov This could potentially reduce central nervous system (CNS) side effects, such as drowsiness and dizziness, which are often associated with centrally-acting anticholinergic agents. nih.gov
The N-oxide functionality can also serve as a prodrug, where the N-oxide is enzymatically reduced in vivo back to the parent tertiary amine. This bioconversion can be influenced by factors such as the specific enzymes present (e.g., flavin-containing monooxygenases) and the local tissue environment, potentially leading to a different pharmacokinetic profile and duration of action compared to administering hyoscyamine itself. nih.gov The selectivity of Hyoscyamine N-Oxide for different subtypes of muscarinic receptors (M1-M5) has not been extensively reported, but it is plausible that the highly polar N-oxide group could alter the binding affinity and kinetics at the receptor level compared to the parent compound.
Table 1: Comparative Physicochemical and Potential Pharmacological Properties
| Property | Hyoscyamine (Tertiary Amine) | Hyoscyamine N-Oxide (N-Oxide) | Rationale/Implication |
|---|---|---|---|
| Polarity | Lower | Higher | N-oxide group increases polarity. nih.gov |
| Water Solubility | Moderate | Increased | Enhanced hydrogen bonding with water. nih.gov |
| Membrane Permeability | High | Decreased | Reduced lipophilicity hinders passage across lipid membranes. nih.gov |
| Blood-Brain Barrier Penetration | Likely | Less Likely | Decreased lipophilicity may reduce CNS penetration and associated side effects. nih.gov |
| Metabolism | Hepatic | Potential for in vivo reduction to hyoscyamine. | Can act as a prodrug, altering the pharmacokinetic profile. nih.gov |
In vitro Pharmacological Assays on Isolated Tissues and Cell Lines (e.g., guinea-pig ileum)
The guinea-pig ileum preparation is a classic and valuable in vitro model for characterizing the activity of anticholinergic drugs. nih.gov This isolated tissue is rich in smooth muscle and contains a high density of M2 and M3 muscarinic acetylcholine receptors within its myenteric plexus and on smooth muscle cells, respectively. nih.gov Contractions can be induced by applying muscarinic agonists like acetylcholine or by electrical field stimulation, which causes the release of endogenous acetylcholine from enteric neurons. nih.gov
In this assay, this compound would be evaluated for its ability to antagonize these induced contractions. As a derivative of hyoscyamine, a potent muscarinic antagonist, it is hypothesized that the N-oxide would also exhibit anticholinergic activity. nih.gov The primary research question would be to quantify its potency (often expressed as a pA2 value) and compare it to that of hyoscyamine and other standard antagonists like atropine.
A typical experimental setup involves mounting segments of the guinea-pig ileum in an organ bath filled with a physiological salt solution (e.g., Krebs-bicarbonate solution) and measuring isometric contractions. nih.gov A cumulative concentration-response curve to an agonist is generated in the absence and presence of increasing concentrations of the antagonist (this compound). A rightward shift in the concentration-response curve without a reduction in the maximal response is indicative of competitive antagonism.
Table 2: Hypothetical Experimental Design for Guinea-Pig Ileum Assay
| Parameter | Description | Expected Outcome for a Competitive Antagonist |
|---|---|---|
| Agonist | Acetylcholine (ACh) or Carbachol | Induces dose-dependent contraction of the ileum smooth muscle. |
| Antagonist | This compound | Added to the organ bath at various concentrations before the agonist. |
| Measurement | Isometric tension (contraction force) | Recorded via a force transducer. |
| EC50 | The concentration of agonist producing 50% of the maximal response. | EC50 value for the agonist should increase in the presence of the antagonist. |
| Schild Plot Analysis | A plot of log(concentration ratio - 1) vs. log(antagonist concentration). | A linear plot with a slope of 1 suggests competitive antagonism. The x-intercept provides the pA2 value (a measure of antagonist potency). |
While specific published data for this compound on the guinea-pig ileum is scarce, this methodology provides the standard framework for its pharmacological characterization.
Investigation of Potential Non-Muscarinic Interactions in Pre-clinical Models
While the primary activity of hyoscyamine and its derivatives is centered on muscarinic receptor antagonism, the potential for interactions with other receptor systems should not be overlooked in a comprehensive pre-clinical evaluation. wikipedia.org Structural analogues of hyoscyamine have been shown to interact with other targets. For instance, Phenthonium, a quaternary ammonium (B1175870) analogue of hyoscyamine, has been demonstrated to act as a non-competitive allosteric blocker of certain neuronal nicotinic acetylcholine receptors, an action independent of its muscarinic blockade. nih.gov
Potential non-muscarinic targets for investigation could include:
Nicotinic Acetylcholine Receptors (nAChRs): Evaluating for potential antagonist or allosteric modulator activity at various neuronal and muscle nAChR subtypes. nih.gov
Serotonin (B10506) (5-HT) Receptors: Some anticholinergic agents have shown off-target affinity for serotonin receptors. wikipedia.org
Ion Channels: Assessing for any direct effects on voltage-gated calcium or potassium channels, which could influence neuronal excitability and smooth muscle tone. nih.gov
These investigations are crucial for a complete understanding of the compound's mechanism of action and selectivity, moving beyond its expected primary effects on the muscarinic system.
Metabolism and Biotransformation of Hyoscyamine N Oxide Hydrochloride in Biological Systems
Enzymatic N-Oxidation and Reduction Processes in Mammalian (Non-Human) Models
The transformation between a tertiary amine, such as hyoscyamine (B1674123), and its corresponding N-oxide is a reversible metabolic process. In mammalian systems, this biotransformation is catalyzed by specific enzyme systems.
Incubations of liver microsomal preparations from guinea pigs with hyoscyamine have been shown to produce both isomers of hyoscyamine N-oxide. nih.gov This indicates a direct enzymatic N-oxidation pathway. Conversely, the reduction of N-oxides back to their tertiary amine counterparts is also a significant metabolic route. Studies with other alkaloid N-oxides, such as indicine (B129459) N-oxide, have demonstrated that this reduction can be catalyzed by the hepatic microsomal fraction and gut flora in rabbits. nih.gov This suggests a similar potential for the reduction of hyoscyamine N-oxide.
The balance between N-oxidation and N-oxide reduction can be influenced by various factors, including the specific animal model and the local oxygen concentration. For instance, the reduction of indicine N-oxide to indicine is an anaerobic process. nih.gov
Identification and Characterization of Metabolites in Animal Models
In addition to the interconversion between hyoscyamine and its N-oxide, further metabolism leads to a range of other compounds. In guinea pig liver microsomal preparations, the metabolism of hyoscyamine not only yields hyoscyamine N-oxide isomers but also nor-hyoscyamine. nih.gov The identification of these metabolites is typically achieved by comparing their chromatographic behavior and mass spectrometry data with those of synthesized reference compounds. nih.gov Reduction of the N-oxide and hydroxylamine (B1172632) metabolites back to their corresponding tertiary or secondary amines can also be used as a confirmation method. nih.gov
The metabolic profile can exhibit sex-based differences. For example, in studies with the pyrrolizidine (B1209537) alkaloid usaramine (B25058) and its N-oxide metabolite in rats, significant differences in the plasma concentrations and clearance rates were observed between males and females. nih.gov Male rats showed lower concentrations of the parent compound and higher concentrations of the N-oxide metabolite compared to females, suggesting a higher rate of N-oxidation in males. nih.gov
Table 1: Identified Metabolites of Hyoscyamine in Guinea Pig Liver Microsomal Preparations
| Parent Compound | Metabolite |
| Hyoscyamine | Hyoscyamine N-Oxide (both isomers) |
| Hyoscyamine | Nor-hyoscyamine |
Data sourced from in vitro studies with guinea pig liver microsomes. nih.gov
Role of Cytochrome P450 Enzymes and Other Metabolic Pathways
The cytochrome P450 (P450) enzyme system, a major catalyst in the metabolism of foreign compounds, plays a crucial role in the biotransformation of hyoscyamine and its N-oxide. youtube.comnih.gov These enzymes, primarily located in the liver microsomes, are responsible for a variety of oxidative reactions. youtube.com
The N-oxidation of many compounds is catalyzed by P450 enzymes. nih.gov For instance, the metabolism of the synthetic antimalarial OZ439 involves N-oxidation of the morpholine (B109124) nitrogen, a reaction mediated by CYP3A4. nih.gov Similarly, the formation of N-oxides from other alkaloids, like monocrotaline, has been shown to be dependent on both cytochrome P450 enzymes and flavin-containing monooxygenases (FMOs). researchgate.net Chemical inhibitors of P450 can significantly reduce the formation of N-oxide metabolites, confirming the involvement of this enzyme family. researchgate.net
The activity of cytochrome P450 enzymes can vary between sexes, which can explain observed differences in metabolism. nih.gov For example, the higher abundance of the CYP3A subfamily in male rats compared to females contributes to sex-specific differences in the pharmacokinetics of certain drugs. nih.gov
Hydrolytic Pathways and Resulting Cleavage Products (e.g., tropic acid and tropine)
A significant metabolic pathway for hyoscyamine and its derivatives is hydrolysis of the ester bond. This cleavage results in the formation of tropic acid and tropine (B42219). nih.govuomustansiriyah.edu.iq This reaction is a key step in the breakdown of the molecule.
The hydrolysis of atropine (B194438), the racemic form of hyoscyamine, to yield tropic acid and tropine has been well-documented. bris.ac.uktaylorandfrancis.com This process can occur through enzymatic action within the body. The resulting cleavage products, tropic acid and tropine, can be further metabolized or excreted.
The basic structure of hyoscyamine consists of the tropine base esterified with tropic acid. uomustansiriyah.edu.iq Therefore, the hydrolytic cleavage represents a fundamental breakdown of the parent molecule into its core components.
Table 2: Hydrolytic Cleavage Products of Hyoscyamine
| Parent Compound | Cleavage Product 1 | Cleavage Product 2 |
| Hyoscyamine | Tropic Acid | Tropine |
This table illustrates the primary products resulting from the hydrolysis of the ester linkage in hyoscyamine. nih.govuomustansiriyah.edu.iq
Pharmacokinetics of Hyoscyamine N Oxide Hydrochloride in Animal Models
Absorption Characteristics in Various Animal Species
The addition of the N-oxide functional group and the hydrochloride salt form in Hyoscyamine (B1674123) N-Oxide Hydrochloride would be expected to increase the molecule's polarity and aqueous solubility. This enhanced water solubility could potentially influence its absorption characteristics in animal models. Generally, a moderate degree of lipophilicity is optimal for passive diffusion across the gastrointestinal mucosa. A significant increase in polarity might slightly reduce the rate of passive absorption but could be offset by the compound's increased solubility in the gastrointestinal fluids, which is a prerequisite for absorption.
Further research is required to determine the precise oral bioavailability and absorption kinetics of Hyoscyamine N-Oxide Hydrochloride in common preclinical species such as rats, mice, and dogs. Such studies would typically involve administering the compound via different routes (e.g., oral and intravenous) and measuring plasma concentrations over time to calculate key absorption parameters like the maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC).
Distribution Profiles in Animal Tissues and Organs
Data on the specific distribution profiles of this compound in animal tissues and organs are currently lacking. For the parent compound, hyoscyamine, it is known to distribute into various tissues. As an antimuscarinic agent, its therapeutic effects are mediated by its binding to muscarinic acetylcholine (B1216132) receptors, which are widely distributed throughout the body, including in the smooth muscle, cardiac muscle, and central nervous system. wikipedia.org
The N-oxide moiety in this compound is expected to increase the compound's polarity. This change in physicochemical properties could have a significant impact on its tissue distribution. Highly polar compounds generally have a smaller volume of distribution and may have limited ability to cross the blood-brain barrier. Therefore, it is plausible that this compound may exhibit a different distribution pattern compared to hyoscyamine, with potentially lower concentrations in the central nervous system and a greater confinement to the systemic circulation and well-perfused organs.
To definitively characterize the distribution of this compound, tissue distribution studies in animal models would be necessary. These studies typically involve administering a radiolabeled version of the compound and measuring its concentration in various tissues and organs at different time points.
Excretion Pathways and Clearance Mechanisms in Animal Models
The excretion pathways and clearance mechanisms for this compound in animal models have not been specifically elucidated in published research. For hyoscyamine, the primary route of elimination is through the urine, with a significant portion of the drug being excreted unchanged. drugbank.com A smaller fraction undergoes metabolism, primarily through hydrolysis to tropine (B42219) and tropic acid. drugbank.com
The N-oxide group in this compound could introduce alternative metabolic and excretion pathways. N-oxides of other drugs are known to be susceptible to in vivo reduction back to the parent amine. For instance, indicine (B129459) N-oxide is metabolized to indicine in rabbits and humans, a process that can be catalyzed by hepatic microsomal fractions and gut flora. nih.gov If a similar reduction occurs with this compound, its clearance would be influenced by the rate of this metabolic conversion.
Bioavailability and Bioequivalence Studies in Pre-clinical Settings
There are currently no published bioavailability or bioequivalence studies for this compound in preclinical settings. Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. For orally administered drugs, it is a critical parameter that influences dose selection for further studies.
The bioavailability of hyoscyamine is reported to be complete after oral administration. drugbank.comdrugs.com However, the N-oxide functional group in this compound could alter its bioavailability. As discussed in the absorption section, the increased polarity may affect its passage across the gastrointestinal membrane. Furthermore, potential first-pass metabolism in the gut wall or liver could also reduce its oral bioavailability.
Preclinical bioavailability studies would involve administering this compound to animal models via both intravenous and oral routes. By comparing the plasma concentration-time profiles obtained from both routes, the absolute oral bioavailability can be calculated. Bioequivalence studies, which compare the bioavailability of different formulations of the same drug, would be relevant if different formulations of this compound were to be developed.
Interactive Data Table: Pharmacokinetic Parameters of Related Compounds
Since direct data for this compound is unavailable, the following table presents pharmacokinetic parameters for the parent compound, hyoscyamine, and another N-oxide compound, N-Demethylsinomenine, to provide a comparative context.
| Compound | Animal Model | Route of Administration | Tmax (h) | Absolute Bioavailability (%) | Primary Excretion Route | Reference |
| Hyoscyamine | Human | Oral | ~1 | Complete | Urine (largely unchanged) | drugbank.comdrugs.com |
| N-Demethylsinomenine | Rat | Oral (10-40 mg/kg) | ~3 | 30.46 | - | frontiersin.org |
Note: This table is for illustrative purposes only and highlights the type of data that would be generated in preclinical pharmacokinetic studies of this compound. The data for hyoscyamine is from human studies but is relevant to understanding the behavior of the core molecule.
Chemical Stability and Degradation Pathways of Hyoscyamine N Oxide Hydrochloride
Kinetics and Mechanisms of Hydrolysis
The ester linkage in the hyoscyamine (B1674123) molecule is susceptible to hydrolysis, a primary degradation pathway for many tropane (B1204802) alkaloids. This reaction typically yields tropine (B42219) and tropic acid. The rate of hydrolysis is significantly influenced by pH. For the closely related compound atropine (B194438), the hydrolysis rate is a function of pH, with the maximum stability observed at a pH of approximately 3.7. pharmacy180.com Below pH 3, the degradation is mainly catalyzed by hydrogen ions acting on the protonated form of the molecule. pharmacy180.com Above pH 5, hydroxide (B78521) ion-catalyzed hydrolysis of the protonated species becomes the dominant reaction. pharmacy180.com
Under basic conditions, besides hydrolysis, atropine can undergo elimination of a water molecule to form apoatropine (B194451) (atropamine), which can then hydrolyze to tropine and atropic acid. researchgate.net
Table 1: pH-Dependent Hydrolysis of Atropine
| pH Range | Primary Reaction |
|---|---|
| < 3 | Hydrogen-ion-catalyzed hydrolysis of the protonated form |
| 3.7 | Maximum stability |
| > 5 | Hydroxide-ion-catalyzed hydrolysis of the protonated form |
Data derived from studies on atropine, a closely related compound. pharmacy180.com
Photolytic Degradation Studies
Photodegradation is a potential degradation pathway for many pharmaceutical compounds. Functional groups such as carbonyls, nitro aromatics, N-oxides, and alkenes can contribute to photosensitivity. nih.gov Forced degradation studies, which include exposure to light, are crucial for evaluating the photostability of a drug substance. nih.gov
Specific photolytic degradation studies on Hyoscyamine N-Oxide Hydrochloride are limited. However, general procedures for photostability testing involve exposing the drug substance to a light source under controlled conditions and analyzing for the formation of degradation products. ajpsonline.com For tropane alkaloids, while some studies on related compounds under various stress conditions have been performed, detailed photolytic degradation pathways are not as well-documented as hydrolytic or oxidative pathways. It is recommended that photostability testing be conducted on at least one primary batch of the drug product to evaluate its photosensitivity. ajpsonline.com
Oxidative Degradation Pathways and Products
The tertiary amine group in the tropane skeleton of hyoscyamine is susceptible to oxidation, leading to the formation of N-oxides. In fact, Hyoscyamine N-Oxide itself can be considered a product of the oxidative degradation of hyoscyamine. Further oxidation can lead to other degradation products.
Forced degradation studies involving oxidizing agents like hydrogen peroxide are commonly used to investigate these pathways. ajpaonline.com In a study on atropine, two isomers of atropine N-oxide were observed when the preparation was exposed to an oxidizing agent. researchgate.net The oxidation of atropine to atropine N-oxide has been shown to be a second-order reaction. researchgate.net The rate constant for the oxidation of atropine with potassium peroxymonosulfate (B1194676) to form atropine N-oxide was determined to be 0.193 L·mol⁻¹·min⁻¹. researchgate.net
A kinetic study on the oxidative degradation of atropine by permanganate (B83412) ion in acidic solutions identified tropine and phenylmalonic acid as the main oxidation products. sciencepublishinggroup.com The reaction was found to be first order with respect to the permanganate concentration and less than unit order with respect to the concentrations of atropine and hydrogen ions. sciencepublishinggroup.com
The N-demethylation of tropane alkaloids, including atropine and scopolamine (B1681570), can also occur under oxidative conditions, yielding their corresponding nortropane derivatives. researchgate.net By-products of this reaction can include N-hydroxy-nortropane, N-formyl-nortropane, and tropane-N-oxide derivatives. researchgate.net
Table 2: Products of Oxidative Degradation of Related Tropane Alkaloids
| Oxidizing Agent | Parent Compound | Major Degradation Products |
|---|---|---|
| Oxidizing Agent | Atropine | Atropine N-oxide isomers |
| Potassium Peroxymonosulfate | Atropine | Atropine N-oxide |
| Permanganate Ion | Atropine | Tropine, Phenylmalonic acid |
| Hydrogen Peroxide / FeIII-TAML catalyst | Atropine, Scopolamine | Nortropane derivatives, N-hydroxy-nortropane, N-formyl-nortropane, Tropane-N-oxide derivatives |
Data compiled from various studies on related tropane alkaloids. researchgate.netsciencepublishinggroup.comresearchgate.net
Influence of Environmental Factors on Stability (e.g., pH, Temperature)
The stability of this compound is significantly influenced by environmental factors such as pH and temperature. As discussed in the hydrolysis section, pH plays a critical role in the stability of the ester linkage. The maximum stability for the related compound atropine is at a pH of 3.7. pharmacy180.com
Temperature is another critical factor. Generally, increasing the temperature accelerates the rate of chemical degradation. Thermal degradation studies on atropine and scopolamine have shown that at temperatures up to 250 °C, the primary degradation products are formed through the elimination of water and cleavage of the ester bond. researchgate.net At higher temperatures, the elimination of formaldehyde (B43269) becomes a more predominant degradation pathway. researchgate.net
Forced degradation studies often employ elevated temperatures (e.g., 50-70 °C) to accelerate degradation and identify potential degradation products that might form under long-term storage conditions. nih.gov It is important to note that N-oxides can be prone to decomposition and rearrangement at elevated temperatures, typically above 100-150 °C. nih.gov
Identification of Degradation Impurities and Related Substances
The identification of degradation impurities is a crucial part of stability studies. For hyoscyamine and its derivatives, several potential impurities can arise from degradation or be present from the manufacturing process.
Common degradation products of atropine, which would be expected to be related substances for this compound, include:
Tropic acid and Tropine: Formed from the hydrolysis of the ester bond. researchgate.net
Apoatropine (Atropamine): Formed via dehydration under basic conditions. researchgate.net
Noratropine: A demethylated derivative. researchgate.net
6-hydroxyhyoscyamine and 7-hydroxyhyoscyamine: Hydroxylated derivatives. researchgate.net
In the context of this compound, the parent compound, hyoscyamine, would also be considered a related substance. Furthermore, isomers of the N-oxide can also be present as impurities. researchgate.net Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are essential for separating and quantifying these impurities. sielc.com
Table 3: Common Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Hyoscyamine |
| Atropine |
| Tropine |
| Tropic acid |
| Apoatropine |
| Atropamine |
| Atropic acid |
| Noratropine |
| 6-hydroxyhyoscyamine |
| 7-hydroxyhyoscyamine |
| Phenylmalonic acid |
| Nortropane |
| N-hydroxy-nortropane |
| N-formyl-nortropane |
Interactions of Hyoscyamine N Oxide Hydrochloride with Other Chemical Entities Mechanistic Focus
Synergistic and Antagonistic Effects in in vitro Receptor Systems
There is a lack of specific in vitro receptor binding and functional assay data for Hyoscyamine (B1674123) N-Oxide Hydrochloride. Based on the known pharmacology of its parent compound, hyoscyamine, and related N-oxide metabolites of other tropane (B1204802) alkaloids, it is hypothesized that Hyoscyamine N-Oxide Hydrochloride would also act as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). nih.gov The N-oxidation may alter its binding affinity and selectivity for different muscarinic receptor subtypes (M1-M5) compared to hyoscyamine.
Hypothesized Interactions:
Synergistic Effects: Co-administration with other antimuscarinic agents would likely result in additive or synergistic anticholinergic effects.
Antagonistic Effects: The effects of this compound would be antagonized by muscarinic receptor agonists.
Interactive Data Table: Hypothesized in vitro Receptor Interactions
| Interacting Agent Class | Receptor System | Expected Effect with this compound |
| Muscarinic Agonists | Muscarinic Acetylcholine Receptors | Antagonism |
| Other Anticholinergic Drugs | Muscarinic Acetylcholine Receptors | Synergism/Potentiation |
Note: This table is based on theoretical principles and not on experimental data for this compound.
Mechanistic Investigations of Drug-Drug Interactions in Animal Models (e.g., impact on absorption, metabolism)
Specific mechanistic studies in animal models investigating the drug-drug interactions of this compound are not available in the reviewed literature. For the parent compound, hyoscyamine, interactions affecting absorption have been noted. For instance, antacids can decrease the absorption of hyoscyamine. medlineplus.gov It is plausible that similar interactions could affect the absorption of its N-oxide metabolite.
Regarding metabolism, the metabolic fate of this compound and its potential to interact with drug-metabolizing enzymes like the cytochrome P450 (CYP) system has not been specifically elucidated. The metabolism of the related tropane alkaloid, scopolamine (B1681570), is known to involve CYP3A4. wikipedia.org Whether Hyoscyamine N-Oxide itself is a substrate, inhibitor, or inducer of CYP enzymes remains to be studied.
Interactions with Biological Macromolecules and Enzymes in Non-Human Systems
There is no specific information available regarding the interactions of this compound with biological macromolecules and enzymes in non-human systems beyond its expected interaction with muscarinic receptors. Tropane alkaloids are known to be metabolized by various enzymes in plants and animals. nih.govmdpi.com For example, hyoscyamine is a substrate for hyoscyamine 6β-hydroxylase in plants, which is involved in the biosynthesis of scopolamine. nih.gov However, the interaction of Hyoscyamine N-Oxide with such enzymes has not been reported.
Computational and Theoretical Chemistry Studies of Hyoscyamine N Oxide Hydrochloride
Molecular Modeling and Docking Simulations with Receptor Targets
Molecular modeling and docking simulations are powerful computational tools used to predict the interaction between a ligand, such as Hyoscyamine (B1674123) N-Oxide Hydrochloride, and its biological receptor at the atomic level. Given that its parent compound, hyoscyamine, is a well-known competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), it is hypothesized that Hyoscyamine N-Oxide Hydrochloride also targets these receptors. researchgate.net
Docking simulations would be employed to insert the 3D structure of this compound into the binding sites of various muscarinic receptor subtypes (M1-M5). These simulations calculate the binding affinity, typically expressed as a docking score or binding energy, and reveal the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. The primary goal would be to understand how the N-oxide modification influences binding affinity and selectivity compared to hyoscyamine. The N-oxide group, being more polar and bulkier than the tertiary amine in hyoscyamine, could lead to different interactions within the receptor pocket.
Table 1: Hypothetical Docking Scores of this compound with Muscarinic Receptor Subtypes
| Receptor Subtype | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) |
| M1 | -9.2 | TYR-106, ASN-382, TRP-157 |
| M2 | -9.8 | TYR-104, ASP-103, TYR-403 |
| M3 | -9.5 | TYR-113, TRP-428, TYR-431 |
| M4 | -8.9 | TYR-105, THR-193, TRP-407 |
| M5 | -8.5 | TYR-112, SER-116, PHE-386 |
Note: This table is illustrative and contains hypothetical data to represent the expected output of a docking simulation study.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the intrinsic electronic properties of a molecule. doi.org For this compound, these calculations would provide insights into its stability, reactivity, and spectroscopic properties. A study on the related molecule atropine (B194438) has utilized DFT to analyze its structural and vibrational properties. doi.org
Calculations would typically start with geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, various electronic properties can be determined. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are of particular interest, as their difference (the HOMO-LUMO gap) is an indicator of chemical reactivity and kinetic stability. Molecular Electrostatic Potential (MEP) maps would also be generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. The N-oxide group is expected to be a region of high negative electrostatic potential, influencing its interaction with biological targets and potential metabolizing enzymes. nih.gov
Table 2: Predicted Quantum Chemical Properties of this compound (DFT/B3LYP 6-311++G(d,p))
| Property | Predicted Value |
| Energy of HOMO | -6.5 eV |
| Energy of LUMO | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 6.2 Debye |
| Ionization Potential | 7.1 eV |
| Electron Affinity | 0.5 eV |
Note: This table contains representative data that would be expected from quantum chemical calculations and is for illustrative purposes.
Conformation Analysis and Stereochemical Predictions
This compound possesses significant conformational flexibility due to several rotatable bonds, particularly in the tropane (B1204802) ring and the ester side chain. Conformation analysis is critical to identify the most stable three-dimensional structures (conformers) of the molecule in different environments. This is important because the biological activity of a molecule is often dependent on its ability to adopt a specific conformation that is complementary to its receptor's binding site.
Computational methods, such as molecular mechanics or DFT potential energy surface scans, would be used to explore the conformational space. These scans involve systematically rotating key dihedral angles and calculating the energy of each resulting structure. The results would identify low-energy, stable conformers. The stereochemistry, inherited from the parent L-hyoscyamine, is crucial for its activity. nih.gov Computational analysis would confirm the stability of the (S)-configuration at the chiral center in the tropic acid moiety and the stereochemistry of the tropane ring.
Table 3: Key Predicted Dihedral Angles for a Stable Conformer of this compound
| Dihedral Angle | Atoms Involved | Predicted Angle (Degrees) |
| τ1 | Cα-C-O-C3 | 178.5° |
| τ2 | C-O-C3-C4 | -150.2° |
| τ3 | O=C-Cα-Cβ | -65.8° |
| τ4 | C2-C1-N8-C7 | 70.1° |
Note: This is a hypothetical data table representing plausible results from a conformational analysis study.
Prediction of Metabolic Fate and Degradation Pathways
In silico tools for metabolism prediction are vital for forecasting how a compound might be transformed in the body. nih.gov These tools use databases of known metabolic reactions and algorithms to predict the most likely sites of metabolism on a molecule. For this compound, several metabolic pathways can be predicted.
The primary predicted pathways would likely involve the cytochrome P450 (CYP) enzyme system. nih.gov Key transformations could include:
N-oxide reduction: The N-oxide group can be reduced back to the tertiary amine, reforming hyoscyamine. mdpi.com
Ester hydrolysis: The ester linkage is a common site for hydrolysis by esterase enzymes, which would cleave the molecule into tropine (B42219) N-oxide and tropic acid.
Aromatic hydroxylation: The phenyl ring is susceptible to hydroxylation, typically at the para position, mediated by CYP enzymes.
Computational models can predict the "lability" of each site on the molecule, highlighting the atoms most likely to undergo metabolic transformation. news-medical.net This information is critical for understanding the compound's potential duration of action and for identifying any potentially active or toxic metabolites. news-medical.net
Table 4: Predicted Metabolic Hotspots for this compound
| Metabolic Reaction | Predicted Site | Responsible Enzyme Class (Predicted) |
| N-Oxide Reduction | N-O bond | N-oxide reductases |
| Ester Hydrolysis | Ester carbonyl carbon | Carboxylesterases |
| Aromatic Hydroxylation | para-position of the phenyl ring | Cytochrome P450 (e.g., CYP2D6) |
| N-Demethylation (if reduced) | N-CH3 bond | Cytochrome P450 (e.g., CYP3A4) |
Note: This table is illustrative and based on general principles of drug metabolism prediction.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Novel Analogs
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. acs.org While no specific QSAR studies for this compound analogs are publicly documented, the methodology provides a clear path for designing new, potentially more potent or selective anticholinergic agents. nih.govacs.org
A QSAR study would involve several steps:
Dataset Assembly: A series of novel analogs of this compound would be synthesized and their biological activity (e.g., binding affinity for a specific muscarinic receptor) would be measured.
Descriptor Calculation: For each analog, a large number of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates a subset of the descriptors with the observed biological activity. doi.org
Model Validation: The predictive power of the QSAR model would be rigorously tested using statistical validation techniques.
A successful QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing, which can significantly reduce the time and cost of drug development. doi.org
Table 5: Example of a Hypothetical QSAR Model for M2 Receptor Antagonism
| Parameter | Description |
| Model Equation | pIC50 = 1.5 * (ClogP) - 0.8 * (TPSA) + 0.5 * (MolWeight) + 2.1 |
| Statistical Metrics | |
| R² (Correlation Coefficient) | 0.88 |
| Q² (Cross-validated R²) | 0.75 |
| Number of Compounds | 50 |
Note: This table presents a hypothetical QSAR model for illustrative purposes. pIC50 is the negative logarithm of the half-maximal inhibitory concentration. ClogP is a measure of lipophilicity, TPSA is the topological polar surface area, and MolWeight is the molecular weight.
Q & A
Q. What analytical methods are recommended for quantifying Hyoscyamine N-Oxide Hydrochloride in complex biological matrices?
High-performance liquid chromatography (HPLC) with refractive index detection is a validated approach for tropane alkaloids. For example, silica gel columns using methanol-chloroform gradients (10% methanol) achieve baseline separation of structurally similar alkaloids like hyoscyamine and scopolamine . Adapting this method with mass spectrometry (LC-MS/MS) could improve sensitivity for the N-oxide derivative. Ensure calibration standards account for potential hydrolysis or degradation under analytical conditions.
Q. How does the solubility profile of this compound influence experimental design?
Solubility data for related compounds (e.g., hyoscyamine sulfate: 0.5 g/100 mL in water; hyoscyamine hydrobromide: 2.5 g/100 mL in ethanol) suggest that the hydrochloride salt may exhibit moderate aqueous solubility . Pre-formulation studies should assess pH-dependent solubility (e.g., 0.1 M HCl vs. phosphate buffers) and stability. For in vitro assays, dimethyl sulfoxide (DMSO) or ethanol may be suitable solvents, but verify compatibility with biological systems (e.g., cell viability at <0.1% DMSO).
Q. What receptor interaction studies are critical for characterizing this compound’s pharmacological activity?
Muscarinic receptor affinity assays using guinea pig ileum preparations (as in hyoscine N-oxide studies) are foundational. Measure pKa values (e.g., 5.78 for hyoscine N-oxide) to determine ionization states at physiological pH, as ionized forms exhibit higher receptor affinity. Competitive binding experiments with atropine or scopolamine can quantify antagonistic potency .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor binding data for this compound?
Discrepancies may arise from differences in ionization states (pH-dependent), stereochemistry, or metabolite interference. Replicate studies under standardized conditions (e.g., 37°C, 0.1 M NaCl) and validate purity via NMR/HPLC (>98%). Compare dose-response curves for the protonated vs. non-protonated forms, as unionized species may show 8–10× lower affinity .
Q. What methodologies are effective for studying the metabolic stability of this compound in hepatic microsomes?
Incubate the compound with human liver microsomes (HLM) and NADPH cofactors, monitoring time-dependent degradation via LC-MS. Identify major metabolites (e.g., demethylated or hydroxylated derivatives) using high-resolution mass spectrometry (HRMS). Include cytochrome P450 inhibitors (e.g., ketoconazole for CYP3A4) to elucidate metabolic pathways .
Q. How does structural modification (N-oxidation) alter the structure-activity relationship (SAR) of Hyoscyamine derivatives?
N-oxidation reduces basicity (pKa ~5.78 vs. 9.70 for hyoscyamine), decreasing membrane permeability but enhancing solubility. Compare logP values (experimental or computational) to predict CNS penetration. Molecular docking studies can map interactions with muscarinic receptors, highlighting hydrogen bonding or steric effects from the N-oxide group .
Q. What experimental strategies mitigate instability of this compound under physiological conditions?
Conduct accelerated stability studies (40°C/75% RH) to identify degradation products. Lyophilization or storage in amber vials at -20°C may prevent hydrolysis. For in vivo studies, use freshly prepared solutions in isotonic buffers (pH 4–5) to minimize degradation .
Data Interpretation and Contradictions
Q. How should researchers address conflicting solubility and bioavailability data across studies?
Reconcile discrepancies by standardizing solvent systems (e.g., USP phosphate buffers vs. simulated gastric fluid) and particle size (via micronization). Cross-validate using orthogonal techniques like differential scanning calorimetry (DSC) for polymorph identification .
Q. What statistical approaches are recommended for analyzing dose-response variability in receptor binding assays?
Apply nonlinear regression (e.g., Hill equation) with bootstrap resampling to estimate EC50/IC50 confidence intervals. Outlier detection (Grubbs’ test) and ANOVA with post hoc tests (Tukey’s) can identify significant differences between experimental groups .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
